molecular formula C13H18N2O B1468161 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine CAS No. 1250299-99-0

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine

Cat. No.: B1468161
CAS No.: 1250299-99-0
M. Wt: 218.29 g/mol
InChI Key: BXLJORVYAVMWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylbenzoyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is an intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves a Michael addition and a stereoselective alkylation (Fleck et al., 2003).

Pyrrole and Pyrrole Derivatives

Pyrroles are foundational in biological molecules like heme and chlorophyll. Pyrrole derivatives, including pyrrolidines, have various applications, such as in solvents and intermediates with relatively low toxicity (Anderson & Liu, 2000).

Synthesis of Highly Functionalized Pyrazolo[3,4-b]pyridines

This process involves a domino reaction with l-proline, forming multiple C–C and C–N bonds in a one-pot operation, leading to the creation of a six-membered ring (Gunasekaran, Prasanna, & Perumal, 2014).

Development of Improved Nickel Pincer Complex

A switch from a dimethyl amino group to a pyrrolidino group in a nickel(II) pincer complex significantly enhanced its catalytic efficiency for cross-coupling of nonactivated secondary alkyl halides (Garcia et al., 2016).

Chemical Analysis and Characterization

Analysis of Non-polar Heterocyclic Aromatic Amines

A novel sample preparation procedure using microwave-assisted extraction and dispersive liquid-ionic liquid microextraction for analyzing heterocyclic aromatic amines in cooked beefburgers was developed (Agudelo Mesa, Padró, & Reta, 2013).

Investigations Based on Non-Covalent Interactions

1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas were synthesized and characterized, exploring intramolecular non-covalent interactions and providing insights into the structural characteristics of these compounds (Zhang et al., 2018).

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-3-4-11(7-10(9)2)13(16)15-6-5-12(14)8-15/h3-4,7,12H,5-6,8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLJORVYAVMWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.